Cas no 1797165-94-6 (1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide)

1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Z1601959324
- 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)triazole-4-carboxamide
- 1797165-94-6
- EN300-26689172
- AKOS033456651
-
- インチ: 1S/C15H13ClFN5O2/c16-10-2-1-3-12(13(10)17)22-8-11(20-21-22)14(23)19-15(9-18)4-6-24-7-5-15/h1-3,8H,4-7H2,(H,19,23)
- InChIKey: HVPKSCFLMSPWSW-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1F)N1C=C(C(NC2(C#N)CCOCC2)=O)N=N1
計算された属性
- せいみつぶんしりょう: 349.0741805g/mol
- どういたいしつりょう: 349.0741805g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 92.8Ų
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26689172-0.05g |
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1797165-94-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide 関連文献
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1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Introduction to 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1797165-94-6)
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1797165-94-6, belongs to a class of molecules that exhibit promising biological activities. The unique structural features of this compound, particularly its 1H-1,2,3-triazole core and the presence of both fluoro and chloro substituents on the aromatic ring, make it a valuable candidate for further investigation in medicinal chemistry.
The compound’s molecular structure incorporates several key functional groups that contribute to its potential therapeutic properties. The cyanooxan-4-yl moiety introduces a heterocyclic ring system that is known to interact with various biological targets. This structural motif has been extensively studied for its role in modulating enzyme activity and receptor binding. The combination of these elements in 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide suggests a multifaceted approach to drug design, potentially targeting multiple pathways simultaneously.
In recent years, there has been a growing interest in the development of novel triazole-based compounds due to their broad spectrum of biological activities. Triazoles are known for their ability to act as scaffolds in drug discovery, providing a stable framework for further chemical modifications. The specific derivative mentioned here, with its unique substitution pattern, has been the subject of several preliminary studies aimed at elucidating its pharmacological profile.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Research indicates that molecules containing the triazole core can exhibit anti-inflammatory, antiviral, and anticancer properties. The presence of the cyanooxan-4-yl group further enhances its pharmacological potential by introducing additional interactions with biological targets. These interactions are critical for achieving the desired therapeutic effects while minimizing side reactions.
The synthesis of 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide presents unique challenges due to the complexity of its structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the triazole ring system and introducing the necessary substituents.
Evaluation of this compound’s biological activity has revealed several promising leads. In vitro studies have shown that it can inhibit the activity of certain enzymes implicated in inflammatory responses. Additionally, preliminary animal models suggest that it may have protective effects against oxidative stress-induced damage. These findings are consistent with the growing body of evidence supporting the use of triazole derivatives in therapeutic applications.
The future direction of research on 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide will likely focus on optimizing its pharmacokinetic properties and exploring new synthetic routes. By fine-tuning its structure, researchers aim to enhance its bioavailability and reduce potential toxicity. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical applications.
The significance of this compound extends beyond its immediate therapeutic potential. It serves as a valuable tool for understanding the role of specific structural motifs in drug design. By studying how changes in its molecular structure affect its biological activity, scientists can gain insights into broader principles governing molecular recognition and drug efficacy.
In conclusion, 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide represents a promising advancement in pharmaceutical research. Its unique combination of structural features and demonstrated biological activity make it a compelling candidate for further development. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an important role in shaping future therapeutic strategies.
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